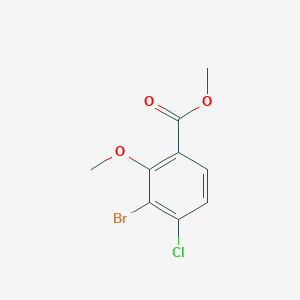![molecular formula C15H18BF2NO3 B13721001 2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is a complex organic compound that features a benzonitrile core substituted with a difluoroethoxy group and a dioxaborolan group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile typically involves multiple steps:
Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable halogenated benzene derivative reacts with a cyanide source.
Introduction of the difluoroethoxy group: This step involves the reaction of the benzonitrile intermediate with a difluoroethanol derivative under basic conditions to form the difluoroethoxy-substituted benzonitrile.
Attachment of the dioxaborolan group: The final step involves the reaction of the difluoroethoxy-substituted benzonitrile with a boronic ester reagent under palladium-catalyzed cross-coupling conditions to introduce the dioxaborolan group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The difluoroethoxy group can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products
Oxidation: Formation of difluoroethoxy-substituted benzoic acid derivatives.
Reduction: Formation of difluoroethoxy-substituted benzylamine derivatives.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
科学的研究の応用
2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, modulating their activity. In drug discovery, it may interact with various biological pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
2-(2,2-Difluoroethoxy)-benzonitrile: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile: Lacks the difluoroethoxy group, which may affect its reactivity and applications.
Uniqueness
2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is unique due to the presence of both the difluoroethoxy and dioxaborolan groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C15H18BF2NO3 |
|---|---|
分子量 |
309.12 g/mol |
IUPAC名 |
2-(2,2-difluoroethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H18BF2NO3/c1-14(2)15(3,4)22-16(21-14)11-5-6-12(10(7-11)8-19)20-9-13(17)18/h5-7,13H,9H2,1-4H3 |
InChIキー |
XAMIABSOHMCMCP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


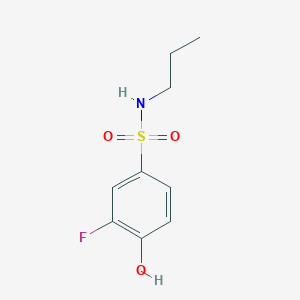
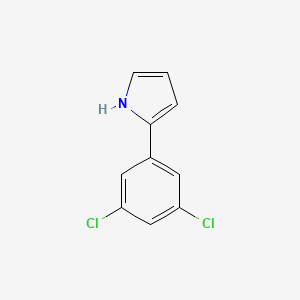
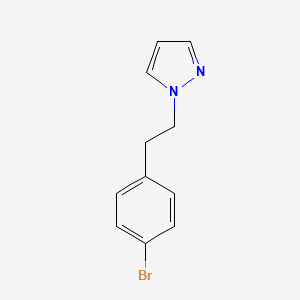
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
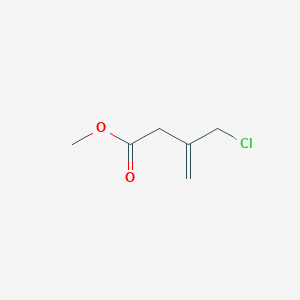
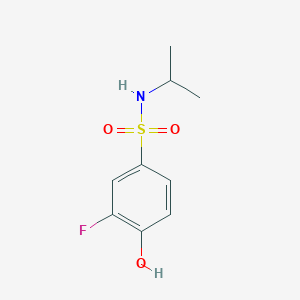

![4-Amino-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidine](/img/structure/B13720947.png)
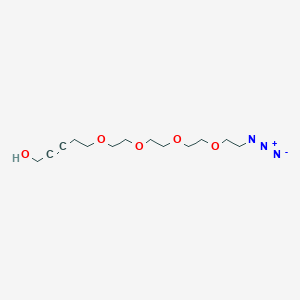

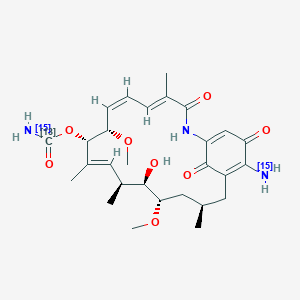
![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)

